molecular formula C16H20N2O6S2 B12187082 (2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine

(2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine

Cat. No.: B12187082
M. Wt: 400.5 g/mol
InChI Key: CORTUKLDGLWGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine is a complex organic compound characterized by the presence of sulfonyl and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine typically involves multiple steps. One common method includes the reaction of 4-(4-aminophenyl)phenyl sulfone with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, (2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its sulfonyl groups can form stable linkages with biological molecules, aiding in the investigation of biochemical pathways.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for therapeutic development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine involves its interaction with specific molecular targets. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyethyl groups can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxyethyl)sulfonamide: Similar in structure but lacks the phenyl groups.

    4-(4-Aminophenyl)sulfonylphenyl sulfone: Lacks the hydroxyethyl groups.

    N-(2-Hydroxyethyl)benzenesulfonamide: Contains a single phenyl group and a sulfonamide linkage.

Uniqueness

(2-Hydroxyethyl){[4-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)phenyl]sulfonyl}amine is unique due to the presence of both hydroxyethyl and sulfonyl groups attached to a biphenyl structure. This combination of functional groups provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C16H20N2O6S2

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-4-[4-(2-hydroxyethylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C16H20N2O6S2/c19-11-9-17-25(21,22)15-5-1-13(2-6-15)14-3-7-16(8-4-14)26(23,24)18-10-12-20/h1-8,17-20H,9-12H2

InChI Key

CORTUKLDGLWGQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NCCO)S(=O)(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.